(2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide
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Overview
Description
(2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide is a chiral compound with a pyrrolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide typically involves the reaction of pyrrolidine derivatives with tert-butyl esters. One efficient method involves the use of tert-butyl hydroperoxide in the presence of benzyl cyanides under metal-free conditions . This reaction proceeds smoothly with Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation occurring in one pot .
Industrial Production Methods
Industrial production of this compound may involve flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for the direct introduction of the tert-butoxycarbonyl group into various organic compounds.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common, especially at the 2-position of the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: tert-butyl hydroperoxide
Reduction: Sodium borohydride in methanol at low temperatures
Substitution: Various electrophiles under mild conditions
Major Products Formed
The major products formed from these reactions include tert-butyl esters and other substituted pyrrolidine derivatives .
Scientific Research Applications
(2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. This interaction often involves the formation of hydrogen bonds and other non-covalent interactions, which stabilize the compound within the active site of the target molecule .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
- tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
(2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide is unique due to its chiral nature and the presence of the tert-butoxy group, which imparts distinct reactivity and stability compared to other similar compounds. This makes it a valuable intermediate in the synthesis of various bioactive molecules and advanced materials.
Properties
Molecular Formula |
C10H20N2O2 |
---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxymethyl]pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-7-8-5-4-6-12(8)9(11)13/h8H,4-7H2,1-3H3,(H2,11,13)/t8-/m1/s1 |
InChI Key |
UTZRDJHKQFYMLC-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)OC[C@H]1CCCN1C(=O)N |
Canonical SMILES |
CC(C)(C)OCC1CCCN1C(=O)N |
Origin of Product |
United States |
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